molecular formula C6H11NO2 B8192225 trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8192225
M. Wt: 129.16 g/mol
InChI Key: XAFPDHOSZYGKNV-UHNVWZDZSA-N
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Description

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its versatility and significant biological profile . Compounds based on this core structure, such as the well-known nootropic agent Piracetam, have demonstrated wide-ranging activities in neurological contexts, including potential applications for Alzheimer's disease, seizures, and other neurological disorders . Furthermore, various chiral pyrrolidinone derivatives have been investigated for their anti-inflammatory and antihypertensive properties, highlighting the scaffold's value beyond the central nervous system . The presence of multiple stereocenters, as in trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one, is of particular interest because the spatial orientation of substituents can lead to a different biological profile of drug candidates due to enantioselective interactions with protein targets . This compound serves as a sophisticated chiral building block, enabling researchers to explore three-dimensional chemical space and develop novel bioactive molecules with optimized binding characteristics and selectivity . Its structure makes it a valuable intermediate for the synthesis and investigation of new therapeutic agents targeting a spectrum of human diseases.

Properties

IUPAC Name

(4R,5R)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPDHOSZYGKNV-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)N[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-pyrrolidinone with formaldehyde in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxymethyl group in the target compound enhances water solubility compared to non-polar substituents like methyl or ethyl .
  • Reactivity: The azidomethyl group in (5S)-5-(azidomethyl)pyrrolidin-2-one enables click chemistry applications, while the carboxy group in trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone may facilitate salt formation or conjugation .

Physical Properties and Stability

Compound Name Melting Point (°C) Stability Notes
This compound Not reported Likely stable under inert conditions
5-Methyl-2-pyrrolidone Not specified Liquid at room temperature; hygroscopic
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone 194 Stable if stored away from oxidizers
(5S)-5-(Azidomethyl)pyrrolidin-2-one Not reported Thermally sensitive (azide decomposition risk)

Key Trends :

  • Melting Points : Higher molecular weight and polar groups (e.g., carboxy, pyridyl) correlate with elevated melting points, as seen in .
  • Thermal Stability : Azide-containing compounds like require careful handling to avoid exothermic decomposition.

Biological Activity

Introduction

trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the hydroxymethyl and methyl groups, suggest that it may interact with various biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

The molecular formula for this compound is C6H11NO, and its structure can be represented as follows:

C6H11NO\text{C}_6\text{H}_{11}\text{NO}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl and methyl substituents enhance its binding affinity, allowing it to modulate enzymatic functions through competitive inhibition or allosteric modulation. This interaction can lead to various physiological effects depending on the target enzyme or receptor involved.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other pyrrolidine derivatives:

Compound NameKey FeaturesBiological Activity
Pyrrolidin-2-oneSimpler derivative without substitutionsLimited biological activity
4-Methyl-pyrrolidin-2-oneLacks hydroxymethyl groupReduced interaction with targets
5-Hydroxymethyl-pyrrolidin-2-oneLacks methyl groupDifferent binding profile

This table illustrates how the presence of both hydroxymethyl and methyl groups in this compound provides unique properties compared to simpler derivatives.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Studies

  • Antibacterial Activity : A study investigating various pyrrolidine derivatives found that compounds with hydroxyl and methyl substitutions displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups was noted to improve bioactivity, indicating that this compound may exhibit similar effects.
  • Enzyme Inhibition : Research has indicated that pyrrolidine derivatives can inhibit key enzymes involved in bacterial metabolism. For example, some compounds were shown to inhibit DNA gyrase and topoisomerase IV in bacterial strains, suggesting that this compound may also possess enzyme inhibitory properties relevant to antimicrobial action .

Q & A

Q. What are the recommended storage conditions for trans-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one to ensure stability?

  • Methodological Answer : Store in tightly sealed containers at room temperature (20–25°C) in a cool, well-ventilated area away from oxidizers and heat sources. Avoid exposure to direct sunlight, as thermal decomposition may release toxic gases. Use inert atmospheres (e.g., nitrogen) for long-term storage to prevent oxidation .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

  • Methodological Answer : Employ a combination of:
  • Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% as per supplier specifications) .
  • NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups (e.g., hydroxymethyl and pyrrolidinone moieties).
  • Mass spectrometry (MS) for molecular weight verification (theoretical MW: 220.23 g/mol) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE: Nitrile gloves, safety goggles, and lab coats.
  • Work in a fume hood to avoid inhalation of dust or aerosols.
  • In case of skin contact, immediately wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

  • Methodological Answer :
  • Reaction parameter screening : Vary temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., chiral catalysts for stereochemical control).
  • By-product analysis : Use LC-MS to identify impurities (e.g., lactam ring-opening products) and adjust reaction stoichiometry or purification protocols (e.g., column chromatography with ethyl acetate/hexane gradients) .

Q. What strategies are effective in resolving contradictions in reported physicochemical data (e.g., melting point variations) for this compound?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Conduct multiple runs to determine precise melting points (reported as 194°C ).
  • Recrystallization studies : Test solvents (e.g., ethanol, acetone) to assess polymorphic forms that may affect melting behavior.
  • Cross-validate data : Compare results with independent sources or synthetic replicates to rule out batch-specific variations .

Q. What are the current research gaps in understanding the ecological impact and biodegradation pathways of this compound?

  • Methodological Answer :
  • Toxicity assays : Perform acute/chronic toxicity tests using Daphnia magna or Aliivibrio fischeri to establish EC50 values (no existing data ).
  • Biodegradation studies : Use OECD 301F (manometric respirometry) to assess aerobic degradation in soil/water systems.
  • Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods to predict environmental persistence .

Key Research Recommendations

  • Prioritize ecotoxicological studies to address regulatory compliance gaps .
  • Investigate catalytic asymmetric synthesis routes to enhance enantiomeric purity for pharmaceutical applications .

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